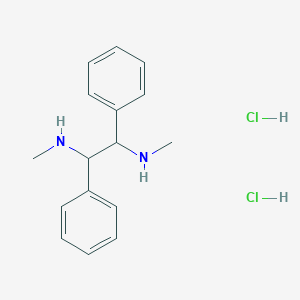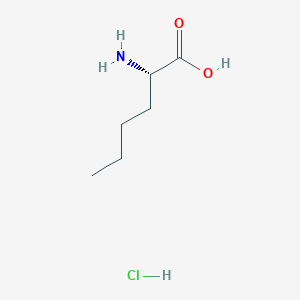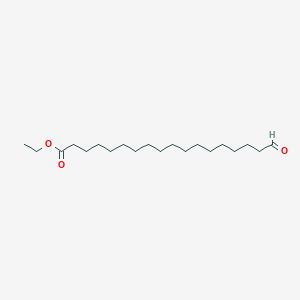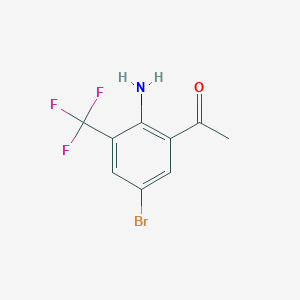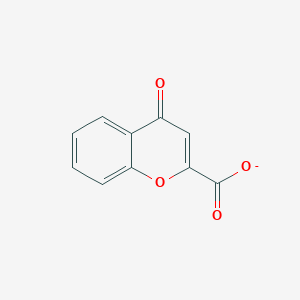![molecular formula C15H28N2O3Si B12966380 Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate is an organic compound that features a tert-butyl ester and a tert-butyldimethylsilyl-protected hydroxyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyldimethylsilyl group to protect the hydroxyl group. The final step involves esterification to introduce the tert-butyl ester group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Protection of the Hydroxyl Group: The hydroxyl group on the pyrazole ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. The pyrazole ring can participate in various biochemical interactions, making it a versatile scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for protecting hydroxyl groups in organic synthesis.
tert-Butyldiphenylsilyl chloride: Offers increased stability towards acidic conditions compared to tert-butyldimethylsilyl chloride.
tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Lacks the silyl protection, making it more reactive in certain conditions.
Uniqueness
tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate is unique due to the combination of the tert-butyldimethylsilyl-protected hydroxyl group and the tert-butyl ester, providing both steric protection and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
Molecular Formula |
C15H28N2O3Si |
|---|---|
Molecular Weight |
312.48 g/mol |
IUPAC Name |
tert-butyl 2-[4-[tert-butyl(dimethyl)silyl]oxypyrazol-1-yl]acetate |
InChI |
InChI=1S/C15H28N2O3Si/c1-14(2,3)19-13(18)11-17-10-12(9-16-17)20-21(7,8)15(4,5)6/h9-10H,11H2,1-8H3 |
InChI Key |
MFUTUOPEGKGJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


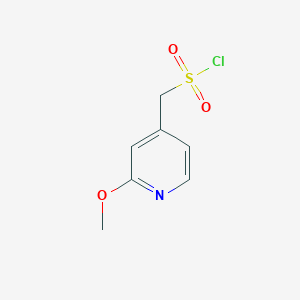
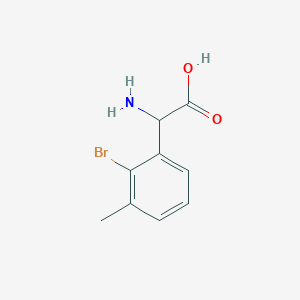
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

